N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
Scientific Research Applications
Radiosynthesis for PET Imaging
Compounds within the same family as the specified chemical have been synthesized for use in positron emission tomography (PET) imaging. For example, research on compounds like DPA-714 demonstrates the application of fluorine-18 labeling for in vivo imaging, offering insights into neuroinflammation and potentially other biological processes through non-invasive imaging techniques (Dollé et al., 2008).
Heterocyclic Compound Synthesis
Investigations into heterocyclic derivatives of guanidine and their structural analysis have provided essential data for the synthesis of new compounds with potential biological applications. These studies contribute to a deeper understanding of the chemical behavior and potential utility of related chemical structures in medicinal chemistry and material science (Banfield et al., 1987).
Antimicrobial Activity
Several novel heterocyclic compounds, including those with a thienopyrimidine base, have been synthesized and evaluated for antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Nunna et al., 2014).
Anticonvulsant Agents
The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents illustrate the potential therapeutic applications of related chemical structures. This research provides a basis for further exploration into the development of new anticonvulsant medications, showcasing the diverse therapeutic potential of thienopyrimidine derivatives (Severina et al., 2020).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-13-5-3-8-17(14(13)2)27-19(30)12-33-22-28-18-9-10-32-20(18)21(31)29(22)16-7-4-6-15(11-16)23(24,25)26/h3-8,11H,9-10,12H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYNEUQMIWMWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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